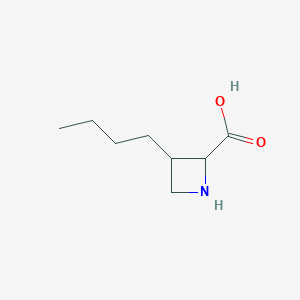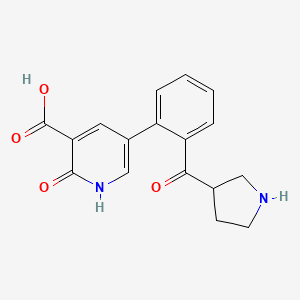![molecular formula C7H2Cl2N2OS B12862357 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two chlorine atoms and an aldehyde group at the 6th position. The molecular formula of this compound is C7H2Cl2N2OS, and it has a molecular weight of approximately 233.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with appropriate aldehyde precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various amines for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, alcohols, carboxylic acids, and Schiff bases, depending on the specific reaction and conditions used .
Scientific Research Applications
2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[2,3-d]pyrimidine: Similar in structure but with different positional isomerism.
4-Chlorothieno[3,2-d]pyrimidine: Lacks one chlorine atom compared to 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H2Cl2N2OS |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-7(9)11-6)1-3(2-12)13-5/h1-2H |
InChI Key |
FQZPHXSSYHHUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


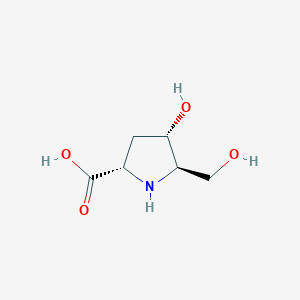

![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethyl-2-(methylcarbamoyl)-3-bicyclo[3.1.1]heptanyl]carbamate](/img/structure/B12862283.png)
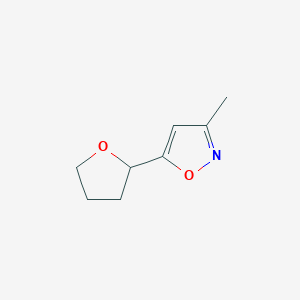
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxybenzyl)but-2-enoic acid](/img/structure/B12862314.png)
![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)
![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

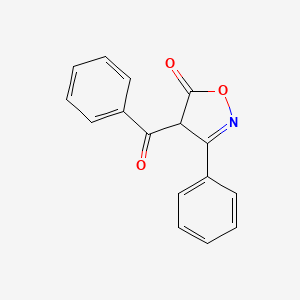

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

